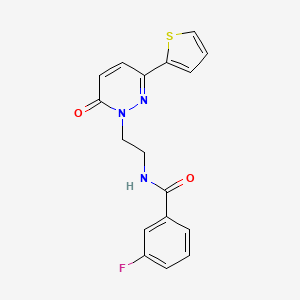
3-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H14FN3O2S and its molecular weight is 343.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound characterized by its complex structure, which includes a fluorine atom, a pyridazine ring, and a thiophene moiety. The unique combination of these structural components suggests potential biological activities that could be harnessed in pharmaceutical applications.
Structural Features
The compound can be broken down into its key structural components:
- Fluorine Atom : Enhances lipophilicity, potentially improving absorption and bioavailability.
- Pyridazine Ring : Known for various pharmacological activities, including anti-inflammatory and anti-cancer properties.
- Thiophene Moiety : May contribute to interactions with biological targets, enhancing the compound's overall efficacy.
Biological Activity Overview
Research into the biological activity of compounds similar to this compound indicates a range of potential therapeutic effects:
- Anticancer Activity : Compounds containing pyridazine rings have been associated with selective cytotoxicity against various cancer cell lines. For instance, studies have shown that related pyridazine derivatives exhibit significant inhibition of tumor growth in vitro and in vivo models.
- Anti-inflammatory Properties : The presence of the thiophene group may enhance the anti-inflammatory activity through modulation of inflammatory pathways.
- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity against bacteria and fungi, suggesting potential applications in treating infections.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds structurally related to this compound. Below is a summary of key findings:
| Study | Compound Tested | Biological Activity | Methodology |
|---|---|---|---|
| Study 1 | Pyridazine Derivative A | IC50 = 10 µM against HepG2 cells | MTT assay |
| Study 2 | Thiophene-Pyridazine B | Anti-inflammatory (inhibition of TNF-alpha) | ELISA |
| Study 3 | Benzamide C | Antimicrobial (MIC = 15.62 µg/mL against E. coli) | Disk diffusion method |
Detailed Findings
- Anticancer Studies : A study evaluated the anticancer properties of pyridazine derivatives, revealing that certain compounds inhibited cell proliferation in human hepatoma (HepG2) cells with IC50 values ranging from 5 to 15 µM. These results indicate that modifications in the structure can lead to enhanced potency.
- Inflammation Modulation : Another research effort investigated the anti-inflammatory effects of thiophene-containing compounds. These compounds were found to significantly reduce levels of pro-inflammatory cytokines in cell cultures, suggesting their utility in treating inflammatory diseases.
- Antimicrobial Activity : A series of tests on related compounds demonstrated broad-spectrum antimicrobial activity. For example, one derivative showed an MIC value of 15.62 µg/mL against Staphylococcus aureus and exhibited low toxicity towards human cells.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- The pyridazine moiety interacts with specific enzymes or receptors involved in cancer progression and inflammation.
- The thiophene ring may facilitate binding to biological targets through π-stacking interactions or hydrogen bonding.
Eigenschaften
IUPAC Name |
3-fluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-13-4-1-3-12(11-13)17(23)19-8-9-21-16(22)7-6-14(20-21)15-5-2-10-24-15/h1-7,10-11H,8-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQSWUIUOGFHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














